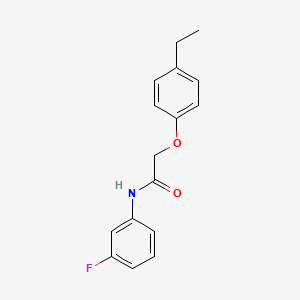
3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of imidazolidinedione compounds and is a potent antioxidant and neuroprotective agent.
Mécanisme D'action
3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress in the brain. 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative damage. 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione also reduces the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione in lab experiments is its potent neuroprotective properties, which make it a promising candidate for the development of therapeutics for neurological disorders. However, one of the limitations of using 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione is its relatively low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
Further research is needed to investigate the potential therapeutic applications of 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione in various neurological disorders. Future studies should focus on optimizing the synthesis method of 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione to improve its solubility and bioavailability. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione.
Méthodes De Synthèse
3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione is synthesized by reacting 3-(3-chlorophenyl)-2,4-dioxoimidazolidine with 2-nitrobenzaldehyde in the presence of a base. The reaction yields 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione as a yellow crystalline solid.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-5-3-6-12(9-11)19-15(21)13(18-16(19)22)8-10-4-1-2-7-14(10)20(23)24/h1-9H,(H,18,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSSEKVXPUBOHR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)
![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)
![2-fluorobenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5824375.png)
![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)
